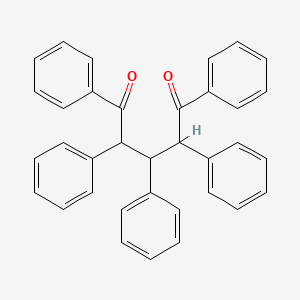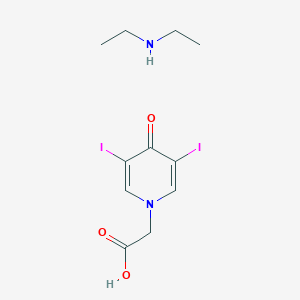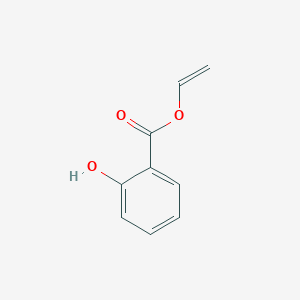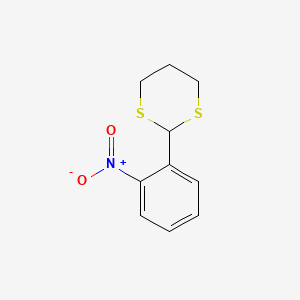
2-Methyl-1,5-heptadien-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,5-heptadien-4-ol is an organic compound with the molecular formula C8H14O and a molecular weight of 126.1962 g/mol . It is characterized by the presence of a hydroxyl group (-OH) attached to a heptadiene chain, which includes two double bonds and a methyl group at the second carbon position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,5-heptadien-4-ol can be achieved through various organic reactions. One common method involves the reaction of 2-methyl-1,5-heptadiene with a suitable oxidizing agent to introduce the hydroxyl group at the fourth carbon position . Another approach is the reduction of 2-methyl-1,5-heptadien-4-one using a reducing agent like sodium borohydride (NaBH4) in ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,5-heptadien-4-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form saturated alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reduction reactions.
Nucleophiles: Various nucleophiles, such as halides and amines, can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-1,5-heptadien-4-one.
Reduction: Saturated alcohols or alkanes.
Substitution: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,5-heptadien-4-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-1,5-heptadien-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function . The double bonds in the heptadiene chain can participate in various chemical reactions, affecting the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1,6-heptadien-3-ol
- 2,6-Dimethyl-1,6-heptadien-4-ol
- 4-Methyl-1,6-heptadien-4-ol
- 2,4,6-Trimethyl-1,6-heptadien-4-ol
Uniqueness
2-Methyl-1,5-heptadien-4-ol is unique due to its specific structure, which includes a hydroxyl group at the fourth carbon position and double bonds at the first and fifth positions. This unique arrangement of functional groups and double bonds gives it distinct chemical properties and reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C8H14O |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(5E)-2-methylhepta-1,5-dien-4-ol |
InChI |
InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h4-5,8-9H,2,6H2,1,3H3/b5-4+ |
InChI-Schlüssel |
MDTLRZIDFDKYHS-SNAWJCMRSA-N |
Isomerische SMILES |
C/C=C/C(CC(=C)C)O |
Kanonische SMILES |
CC=CC(CC(=C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969371.png)


![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969378.png)
![5-(2-furyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969404.png)
![Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11969405.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B11969413.png)
![isobutyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969416.png)
![(4-Chlorophenyl){4'-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone](/img/structure/B11969423.png)

![(5E)-5-(4-butoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11969429.png)


